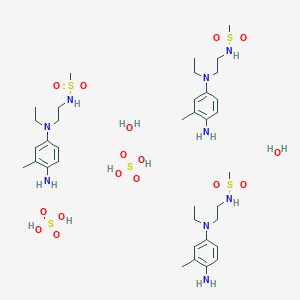
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate is a chemical compound with the molecular formula C24H48N6O16S5. It is commonly used as a color developing agent in photographic processes, particularly in the development of color films . The compound is known for its ability to form color dye molecules by combining with color couplers after reducing silver atoms in silver halide crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate involves multiple steps. The initial step typically includes the reaction of 4-amino-3-methylphenyl with ethylamine to form an intermediate compound. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Widely used in the photographic industry for color development in films
Mechanism of Action
The mechanism of action of N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate involves its interaction with silver halide crystals in photographic films. After reducing a silver atom, the oxidized developing agent combines with a color coupler to form a color dye molecule. This process is crucial for the development of color images in photographic films .
Comparison with Similar Compounds
Similar Compounds
- Color Developing Agent 1
- Color Developing Agent 2
- Color Developing Agent 4
Uniqueness
N-(2-((4-Amino-3-methylphenyl)(ethyl)amino)ethyl)methanesulfonamide sesquisulfate hydrate is unique due to its specific chemical structure, which allows it to effectively participate in the color development process. Its ability to form stable color dye molecules makes it a preferred choice in the photographic industry .
Properties
Molecular Formula |
C36H71N9O16S5 |
|---|---|
Molecular Weight |
1046.3 g/mol |
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;dihydrate |
InChI |
InChI=1S/3C12H21N3O2S.2H2O4S.2H2O/c3*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;2*1-5(2,3)4;;/h3*5-6,9,14H,4,7-8,13H2,1-3H3;2*(H2,1,2,3,4);2*1H2 |
InChI Key |
PKQMRYNNIBLKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















